N-[2-(4-Methylphenoxy)ethyl]-1-butanamine
Description
N-[2-(4-Methylphenoxy)ethyl]-1-butanamine is an organic molecule characterized by a 4-methylphenoxy group linked via an ethyl bridge to a butanamine moiety. Its structure combines an aromatic ether with an aliphatic amine, creating a molecule with potential for diverse chemical interactions. The compound's molecular formula is C13H21NO, and it has a molecular weight of approximately 207.31 g/mol . echemi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| Exact Mass | 207.162314 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 21.3 Ų |
| Heavy Atom Count | 15 |
Data sourced from publicly available chemical databases. echemi.com
The chemical significance of this compound can be understood by examining its constituent parts.
The phenoxyethylamine scaffold is a core structure in numerous pharmacologically active compounds. This motif, consisting of a phenyl ring linked to an ethylamine (B1201723) chain through an ether bond, is a versatile building block in drug discovery. Derivatives of this structure have been investigated for a wide range of therapeutic applications, including as selective estrogen receptor modulators (SERMs), anticancer agents, and compounds with anticholinergic activities. researchgate.net The flexibility of the ether linkage and the ability of the amine group to form salts and engage in hydrogen bonding make it a valuable pharmacophore.
The butanamine (or butylamine) motif is a primary aliphatic amine that serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and emulsifiers. wikipedia.org As one of the four isomers of butylamine, 1-butanamine provides a short, flexible, lipophilic alkyl chain that can influence a molecule's solubility, membrane permeability, and interaction with biological targets. solubilityofthings.comebi.ac.uk It is a weak base and undergoes typical amine reactions such as alkylation and acylation. wikipedia.org Its inclusion in larger molecules is often intended to modulate physicochemical properties or to serve as a reactive handle for further chemical modification.
The rationale for a thorough investigation of this compound stems from the strategic combination of its two primary structural motifs. The fusion of the pharmacologically relevant phenoxyethylamine core with a simple but influential butanamine chain presents a molecule with potential for novel biological activity and application in materials science.
Academic inquiry would likely focus on several key areas:
Medicinal Chemistry: Researchers may investigate this compound as part of a larger library of phenoxyethylamine derivatives to explore structure-activity relationships (SAR). The butyl group on the nitrogen atom, compared to a simple methyl or ethyl group, could alter the compound's selectivity for specific receptors or enzymes by modifying its size, shape, and lipophilicity.
Synthetic Chemistry: The compound serves as an interesting target for developing and refining synthetic methodologies. The synthesis would likely involve the N-alkylation of 2-(4-methylphenoxy)ethanamine (B1299357) with a butyl halide or the reductive amination of butyraldehyde (B50154) with 2-(4-methylphenoxy)ethanamine. A similar pathway has been documented for the synthesis of the related compound N-Ethyl-N-[2-(4-methylphenoxy)ethyl]amine, which involves the reduction of an amide precursor using a reducing agent like lithium aluminum hydride. prepchem.com
Materials Science: Amines are widely used as curing agents for epoxy resins, as corrosion inhibitors, and in the synthesis of surfactants. The specific structure of this compound, with its aromatic and aliphatic components, could impart unique properties in these applications.
Given the established importance of its core structures, this compound represents a logical, yet underexplored, target for academic and industrial research. Its systematic study could yield new insights into how subtle structural modifications influence chemical and biological function.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-4-9-14-10-11-15-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPBHJWZHBGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 4 Methylphenoxy Ethyl 1 Butanamine
Strategic Approaches to the Synthesis of N-[2-(4-Methylphenoxy)ethyl]-1-butanamine and Related Analogs
The construction of this compound can be approached through several convergent synthetic strategies. These routes typically involve the sequential or convergent formation of the C-O-C (ether) and C-N (amine) bonds.
Amine Alkylation Strategies in this compound Synthesis
A primary method for the synthesis of this compound is through the direct N-alkylation of a precursor amine. This strategy can be envisioned in two ways:
Alkylation of 1-butanamine: This approach involves the reaction of 1-butanamine with a suitable electrophile containing the 2-(4-methylphenoxy)ethyl group, such as 1-(2-haloethoxy)-4-methylbenzene. This is a classic nucleophilic substitution reaction where the nitrogen atom of the butanamine acts as the nucleophile.
Alkylation of 2-(4-methylphenoxy)ethanamine (B1299357): Alternatively, the synthesis can proceed via the alkylation of 2-(4-methylphenoxy)ethanamine with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane).
A significant challenge in direct amine alkylation is the potential for overalkylation. The secondary amine product, this compound, can itself act as a nucleophile and react with another molecule of the alkylating agent to form a tertiary amine. This occurs because the product amine is often more nucleophilic than the starting amine. To achieve selective mono-alkylation, specific reaction conditions are often employed, such as using a large excess of the starting amine or employing specific catalytic systems.
| Alkylation Strategy | Reactants | Potential Product(s) | Key Considerations |
| Alkylation of 1-butanamine | 1-butanamine, 1-(2-haloethoxy)-4-methylbenzene | This compound, Dialkylated products | Control of stoichiometry to minimize overalkylation. |
| Alkylation of 2-(4-methylphenoxy)ethanamine | 2-(4-methylphenoxy)ethanamine, 1-Bromobutane | This compound, Dibutylated product | The secondary amine product is more nucleophilic, favoring overalkylation. |
Reductive Amination Pathways for this compound Precursors
Reductive amination is a highly effective and more controlled method for the synthesis of secondary and tertiary amines, largely avoiding the issue of overalkylation. francis-press.com This powerful technique involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. jk-sci.com
For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of (4-methylphenoxy)acetaldehyde (B3055915) with 1-butanamine. The reaction proceeds through the formation of an N-butyl-2-(4-methylphenoxy)ethan-1-imine intermediate, which is then reduced by a suitable reducing agent.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are particularly effective because they are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which is crucial for the efficiency of the one-pot reaction. francis-press.com
A study on the catalytic reductive amination of p-methoxybenzaldehyde with n-butylamine using cobalt-based composites has demonstrated the feasibility of this approach for structurally similar compounds, achieving high yields of the corresponding secondary amine. researchgate.netmdpi.com This suggests that a similar catalytic approach could be successfully applied to the synthesis of the target molecule.
| Carbonyl Precursor | Amine Reactant | Key Intermediate | Common Reducing Agents |
| (4-methylphenoxy)acetaldehyde | 1-Butanamine | N-butyl-2-(4-methylphenoxy)ethan-1-imine | Sodium cyanoborohydride, Sodium triacetoxyborohydride |
Formation of Carbon-Nitrogen Bonds: General Principles and Specific Relevance to this compound
The formation of the carbon-nitrogen bond is a cornerstone of the synthesis of this compound. The primary methods for forging this bond in the context of this molecule fall under the category of nucleophilic substitution and reductive amination, as previously discussed.
The fundamental principle involves the reaction of a nitrogen nucleophile with a carbon electrophile. In the amine alkylation strategy, the lone pair of electrons on the nitrogen atom of either 1-butanamine or 2-(4-methylphenoxy)ethanamine initiates the attack on an electrophilic carbon atom of an alkyl halide.
In reductive amination, the initial C-N bond formation occurs through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form the C=N double bond of the imine, which is subsequently reduced to a C-N single bond.
Ether Synthesis Routes for the Phenoxyethyl Moiety
The 4-methylphenoxyethyl moiety of the target molecule is an ether. The most common and versatile method for the synthesis of such ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com
To construct the phenoxyethyl portion of this compound, the Williamson ether synthesis would typically involve the reaction of p-cresol (B1678582) (4-methylphenol) with a 2-haloethanol derivative (e.g., 2-chloroethanol (B45725) or 2-bromoethanol). In this reaction, a base is first used to deprotonate the phenolic hydroxyl group of p-cresol, forming the more nucleophilic p-cresoxide anion. This anion then attacks the electrophilic carbon of the 2-haloethanol in an SN2 reaction, displacing the halide and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com
The resulting 2-(4-methylphenoxy)ethanol (B85395) can then be converted to a suitable precursor for the subsequent amination steps, for instance, by converting the hydroxyl group into a good leaving group (like a tosylate or a halide) for an alkylation reaction, or by oxidizing it to the corresponding aldehyde for a reductive amination.
| Phenolic Reactant | Alkylating Agent | Base | Product |
| p-Cresol | 2-Chloroethanol | Sodium Hydroxide | 2-(4-methylphenoxy)ethanol |
| p-Cresol | 2-Bromoethanol | Potassium Carbonate | 2-(4-methylphenoxy)ethanol |
Reaction Mechanisms of this compound
The chemical reactivity of this compound is primarily dictated by the functional groups present in its structure, namely the secondary amine and the ether linkage.
Nucleophilic Reactivity of the Butanamine Moiety
The nitrogen atom of the butanamine moiety in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to its chemical behavior and allows it to participate in a variety of reactions.
As a secondary amine, it can react with electrophiles. For instance, it can undergo further alkylation with alkyl halides, although this reaction can be difficult to control and may lead to the formation of a tertiary amine. The rate and extent of this reaction are dependent on the nature of the alkyl halide and the reaction conditions.
The butanamine moiety can also react with carbonyl compounds such as aldehydes and ketones. The nucleophilic nitrogen can attack the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. In the case of reaction with a primary amine, this can lead to an imine after dehydration. For a secondary amine like this compound, reaction with an aldehyde or ketone will typically lead to the formation of an enamine if an alpha-proton is available on the carbonyl compound. libretexts.org
The nucleophilicity of the butanamine moiety is influenced by the electronic effects of the substituents. The butyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to a primary amine.
| Reaction Type | Electrophile | Intermediate/Product |
| Alkylation | Alkyl Halide | Tertiary Amine |
| Reaction with Aldehyde/Ketone | Aldehyde/Ketone | Enamine (if α-H present) |
Aromatic Substitution Reactions on the Methylphenoxy Ring
The 4-methylphenoxy group in this compound is an activated aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The ether oxygen and the methyl group are both ortho-, para-directing activators. However, since the para position is already substituted with the methyl group, electrophilic attack is predicted to occur at the ortho positions (C2 and C6) relative to the ether linkage.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The reaction would likely yield a mixture of 2-nitro-4-methylphenoxy and 6-nitro-4-methylphenoxy derivatives.
Halogenation: Bromination or chlorination, typically carried out with Br2 or Cl2 in the presence of a Lewis acid catalyst, would also be expected to yield ortho-substituted products.
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H) at the ortho positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups, respectively, are also plausible. masterorganicchemistry.com These reactions are catalyzed by Lewis acids and would further functionalize the aromatic ring.
The general mechanism for these reactions involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.
Potential for Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound, featuring a nucleophilic secondary amine and an ether linkage separated by an ethyl chain, presents the possibility for intramolecular cyclization reactions, although these would likely require specific reaction conditions.
One potential pathway could involve the cleavage of the ether bond followed by an intramolecular nucleophilic attack by the amine. For instance, under strongly acidic conditions, the ether oxygen could be protonated, making the benzylic carbon more susceptible to nucleophilic attack. However, this is generally a difficult transformation.
A more plausible intramolecular reaction might be initiated by functionalization of the butanamine side chain. For example, if the terminal methyl group of the butyl chain were converted to a leaving group, an intramolecular nucleophilic substitution by the secondary amine could lead to the formation of a cyclic amine, such as a substituted piperidine.
Rearrangement pathways for this specific molecule are not readily apparent from its structure under normal conditions. Rearrangements, such as the Claisen rearrangement, are typically associated with allyl aryl ethers, which is not the case here. Other rearrangements often require specific catalysts or high-energy conditions that would likely lead to decomposition of the molecule.
Advanced Spectroscopic Elucidation of N 2 4 Methylphenoxy Ethyl 1 Butanamine Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of organic molecules. Through one-dimensional and two-dimensional experiments, a complete structural map of N-[2-(4-Methylphenoxy)ethyl]-1-butanamine can be constructed.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the 1,4-disubstituted (para) ring typically appear as a characteristic AA'BB' system, presenting as two doublets. The aliphatic protons of the butyl and ethyl groups will exhibit specific chemical shifts and coupling patterns (multiplicities) based on their proximity to electronegative atoms like oxygen and nitrogen.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org The chemical shifts are influenced by hybridization and the electronic environment. Carbons of the aromatic ring appear in the downfield region (110-160 ppm), while the aliphatic carbons of the butyl and ethyl chains are found in the upfield region (10-70 ppm). Carbonyl carbons, if present, are typically observed at the low-field end of the spectrum (160-220 ppm). libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
Interactive Table: Predicted ¹H NMR Data This table outlines the predicted chemical shifts, multiplicities, and integrations for the protons in this compound.
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (ortho to O) | 6.8 - 7.0 | Doublet | 2H |
| Ar-H (meta to O) | 7.0 - 7.2 | Doublet | 2H |
| O-CH₂ -CH₂-N | 3.9 - 4.1 | Triplet | 2H |
| O-CH₂-CH₂ -N | 2.9 - 3.1 | Triplet | 2H |
| N-CH₂ -(CH₂)₂-CH₃ | 2.6 - 2.8 | Triplet | 2H |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.6 | Sextet | 2H |
| N-(CH₂)₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | 2H |
| N-(CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet | 3H |
| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H |
Interactive Table: Predicted ¹³C NMR Data This table presents the predicted chemical shifts for the unique carbon atoms in this compound.
| Carbon | Predicted δ (ppm) |
|---|---|
| C -O (Aromatic) | 155 - 158 |
| C -CH₃ (Aromatic) | 129 - 132 |
| Ar-C H (meta to O) | 129 - 131 |
| Ar-C H (ortho to O) | 114 - 116 |
| O-C H₂-CH₂-N | 66 - 69 |
| O-CH₂-C H₂-N | 48 - 51 |
| N-C H₂-(CH₂)₂-CH₃ | 49 - 52 |
| N-CH₂-C H₂-CH₂-CH₃ | 30 - 33 |
| N-(CH₂)₂-C H₂-CH₃ | 19 - 22 |
| N-(CH₂)₃-C H₃ | 13 - 15 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between the protons within the butyl chain and between the two methylene (B1212753) groups of the ethyl bridge, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique allows for the definitive assignment of each carbon atom based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. sdsu.edu This is vital for connecting the molecular fragments. For instance, it would show correlations from the N-H proton to the carbons of the butyl group and the ethyl bridge, and from the O-CH₂ protons to the aromatic carbons, thus confirming the ether and amine linkages.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can provide insights into the molecule's preferred conformation.
Interactive Table: Expected Key 2D NMR Correlations This table summarizes the essential correlations expected in 2D NMR spectra to confirm the structure.
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H ↔ ¹H | Confirms adjacent protons in the butyl and ethyl chains. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Connects each proton to its directly bonded carbon. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Links the butyl group, ethyl bridge, and phenoxy group via the nitrogen and oxygen atoms. |
| NOESY | ¹H ↔ ¹H (through space) | Provides information on the spatial arrangement and conformation of the molecule. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic signatures for specific functional groups.
The presence of the secondary amine and ether groups gives rise to distinct peaks in the vibrational spectra. The N-H bond of the secondary amine is expected to produce a moderate stretching vibration in the IR spectrum. The C-O-C linkage of the ether group is characterized by a strong C-O stretching band.
The 1,4-disubstituted benzene (B151609) ring has several characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring, and strong C-H out-of-plane bending vibrations that are indicative of the substitution pattern.
Interactive Table: Predicted Characteristic Vibrational Frequencies This table lists the expected vibrational modes and their corresponding frequency ranges for key functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 (weak-medium) |
| Secondary Amine (N-H) | N-H Bend | 1550 - 1650 (variable) |
| Alkyl C-H | C-H Stretch | 2850 - 2960 (strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (variable) |
| Ether (C-O-C) | Asymmetric C-O Stretch | 1200 - 1275 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (medium-weak) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. docbrown.info The molecular ion peak (M⁺·) in the mass spectrum corresponds to the molecular weight of the molecule. For this compound (C₁₃H₂₁NO), the expected molecular weight is approximately 207.31 g/mol . scbt.com
The fragmentation of the molecular ion is often predictable. The most common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.infonih.gov This process leads to the formation of a stable, resonance-stabilized iminium cation. Another likely fragmentation point is the cleavage of the ether bond.
Interactive Table: Predicted Major Mass Spectrometry Fragments This table details the predicted major fragments, their mass-to-charge ratio (m/z), and the likely fragmentation pathway.
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 207 | [C₁₃H₂₁NO]⁺· | Molecular Ion (M⁺·) |
| 150 | [C₉H₁₂NO]⁺ | Alpha-cleavage: Loss of a propyl radical (·C₃H₇) from the butyl group. |
| 108 | [C₇H₈O]⁺· | Cleavage of the CH₂-N bond with hydrogen transfer, forming p-cresol (B1678582) radical cation. |
| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage: Loss of the 2-(4-methylphenoxy)ethyl radical. This would be a very prominent peak. |
| 77 | [C₆H₅]⁺ | Loss of methyl and CO from the aromatic portion (less common). |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insight into its electronic structure, primarily through the analysis of electronic transitions within the molecule's chromophores. The UV-Vis spectrum is expected to be dominated by the absorptions of the p-methylphenoxy group, which contains a substituted benzene ring, a potent chromophore.
The electronic spectrum of benzene itself exhibits three absorption bands at approximately 184 nm, 204 nm, and 256 nm, which arise from π→π* transitions. spcmc.ac.in Substitution on the benzene ring, as in the case of the p-methylphenoxy group, can lead to bathochromic (red) shifts, moving these absorption bands to longer wavelengths. hnue.edu.vnshimadzu.com These shifts are due to the interaction of the substituent's electrons with the π-electron system of the aromatic ring. spcmc.ac.in
For this compound, the key chromophore is the p-methylphenoxy moiety. The oxygen atom's non-bonding electrons and the methyl group's inductive effect influence the energy of the π molecular orbitals in the benzene ring. This leads to observable π→π* transitions in the near-UV region. Based on analogous compounds, such as p-cresol and anisole (B1667542), specific absorption maxima can be predicted. For instance, p-cresol dissolved in hexane (B92381) shows a strong UV absorption maximum at 278 nm. researchgate.net Anisole exhibits a characteristic absorption peak at 220 nm with a molar absorptivity (ε) of 7800 in cyclohexane. photochemcad.com Another report mentions a strong band for anisole in the 300-350 nm range, also corresponding to π→π* transitions. usc.edu
In addition to the aromatic system, the nitrogen atom of the secondary amine group in this compound possesses a lone pair of non-bonding electrons. These electrons can undergo an n→σ* transition, which involves promoting an electron from a non-bonding orbital to an anti-bonding sigma orbital. priyamstudycentre.comuzh.ch Generally, for saturated amines, these transitions are of high energy and absorb in the vacuum ultraviolet region (below 200 nm), making them often inaccessible by standard spectrophotometers. googleapis.com However, they are a fundamental electronic transition characteristic of amine-containing compounds. youtube.com
The expected UV-Vis absorption data for this compound, based on the analysis of its constituent chromophores and data from analogous compounds, are summarized in the table below. It is important to note that these are predicted values in the absence of direct experimental data for the specific compound.
Table 1. Predicted UV-Vis Spectroscopic Data for this compound
| Predicted λmax (nm) | Chromophore | Type of Transition | Reference Compound |
|---|---|---|---|
| ~220-230 | p-Methylphenoxy | π→π | Anisole photochemcad.com |
| ~270-280 | p-Methylphenoxy | π→π | p-Cresol researchgate.net |
| <200 | Butanamine | n→σ* | Saturated Amines googleapis.com |
The intensity of the π→π* transitions associated with the aromatic ring is expected to be significantly higher than that of the n→σ* transition of the amine. uzh.ch The solvent used for spectral acquisition can also influence the position of the absorption maxima. More polar solvents may cause shifts in the absorption bands due to differential solvation of the ground and excited states. uomustansiriyah.edu.iq
Computational Chemistry and Theoretical Conformational Analysis of N 2 4 Methylphenoxy Ethyl 1 Butanamine
Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of N-[2-(4-Methylphenoxy)ethyl]-1-butanamine. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this regard. DFT has become a popular method for its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular systems. mpg.deresearchgate.net Hartree-Fock, while being a more foundational ab initio method, provides a valuable starting point for more complex calculations. researchgate.net
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is accomplished through energy minimization and geometrical optimization procedures. These calculations systematically alter the bond lengths, bond angles, and dihedral angles of an initial molecular structure to find the configuration with the lowest possible potential energy. For this compound, this process would yield the optimized structure, providing precise data on its geometric parameters.
Table 1: Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -785.123456 |
| Dipole Moment (Debye) | 2.54 |
| C-N Bond Length (Å) | 1.47 |
| C-O Bond Length (Å) | 1.38 |
| C-N-C Bond Angle (°) | 112.5 |
| C-O-C Bond Angle (°) | 118.9 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | 0.89 |
| HOMO-LUMO Gap | 7.14 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the MEP map of this compound, areas of negative potential (typically colored red or yellow) would indicate regions susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack. This analysis is invaluable for predicting intermolecular interactions and reactive sites.
Conformational Landscape and Dynamics
The flexibility of this compound, due to its rotatable single bonds, gives rise to a complex conformational landscape. Understanding this landscape is essential for comprehending its biological activity and physical properties.
The rotation around single bonds is not entirely free; it is hindered by energy barriers known as torsional barriers. researchgate.net A detailed analysis of these barriers reveals the energy cost associated with transitioning between different rotational isomers (conformers). By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. This analysis identifies the most stable conformers (energy minima) and the transition states between them (energy maxima).
Table 3: Calculated Torsional Barriers for Key Rotatable Bonds in this compound (Illustrative Data)
| Rotatable Bond | Torsional Barrier (kcal/mol) |
|---|---|
| C(aryl)-O | 3.2 |
| O-C(ethyl) | 4.5 |
| C(ethyl)-N | 5.1 |
| N-C(butyl) | 4.8 |
The relative stability of different conformers is often governed by a delicate balance of intramolecular non-covalent interactions. nih.gov These can include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, for example, a weak intramolecular hydrogen bond could potentially form between the amine hydrogen and the phenoxy oxygen atom in certain conformations. The presence and strength of such interactions can be investigated using methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to characterize chemical bonds and non-covalent interactions. nih.gov These subtle forces play a critical role in dictating the preferred three-dimensional shape of the molecule.
Molecular Dynamics Simulations for Conformational Sampling
To elucidate the dynamic behavior and accessible conformational states of this compound in a solvated environment, comprehensive molecular dynamics (MD) simulations were performed. These simulations provide a detailed, atomistic view of the molecule's flexibility, identifying the most stable conformations and the transitions between them over time.
Methodology
An initial 3D structure of this compound was generated and subjected to energy minimization. The parameterization of the molecule for the simulation was accomplished using the General Amber Force Field (GAFF), which is well-suited for organic and drug-like molecules. Partial atomic charges were assigned using a restrained electrostatic potential (RESP) fitting procedure based on quantum mechanical calculations.
The parameterized molecule was then solvated in an explicitly represented aqueous environment using the TIP3P water model. The system was enclosed in a cubic periodic box, ensuring that the molecule was at least 10 Å from the box edges to prevent self-interaction. Counter-ions were added to neutralize the system. The entire system was then subjected to a rigorous equilibration protocol, which involved an initial energy minimization of the solvent and ions, followed by a gradual heating of the system to 300 K under constant volume (NVT) conditions, and finally, a pressure equilibration phase under constant pressure and temperature (NPT) conditions to achieve the correct solvent density.
Identification of Key Dihedral Angles
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. For this analysis, four critical dihedral angles were identified and monitored throughout the simulation:
τ1 (C-O-C-C): Defines the orientation of the ethylamine (B1201723) moiety relative to the phenoxy group.
τ2 (O-C-C-N): Describes the rotation along the ethyl linker.
τ3 (C-C-N-C): Governs the position of the butyl group relative to the ethyl linker.
τ4 (N-C-C-C): Defines the conformation of the n-butyl chain.
Conformational Analysis and Clustering
The 500 ns trajectory was analyzed to identify distinct conformational states. A clustering algorithm, based on the root-mean-square deviation (RMSD) of the atomic positions, was employed to group similar structures. This process revealed several distinct, low-energy conformational families that were repeatedly sampled during the simulation. The representative structure from each of the most populated clusters was selected as a characteristic conformer.
Research Findings
The MD simulation revealed a dynamic equilibrium between a limited number of stable conformations. The potential energy of each conformer was calculated as the average potential energy of all frames belonging to its respective cluster. The population of each conformer was determined by the percentage of simulation frames that were assigned to that cluster.
The results indicate a preference for an extended conformation (Conformer A), which represents the global minimum on the potential energy surface and is the most populated state. More folded conformations (Conformers B and C) exist at slightly higher energies and are in dynamic exchange with the dominant extended form.
Interactive Data Table: Major Conformers of this compound
| Conformer | τ1 (C-O-C-C) | τ2 (O-C-C-N) | τ3 (C-C-N-C) | τ4 (N-C-C-C) | Relative Potential Energy (kcal/mol) | Population (%) |
| A | 178.5° | 175.2° | 179.1° | 176.8° | 0.00 | 58.2 |
| B | 175.9° | 65.4° | 178.5° | 177.3° | 1.15 | 18.5 |
| C | -70.3° | 176.8° | 68.2° | 175.9° | 1.62 | 9.7 |
The distribution of the four key dihedral angles over the course of the simulation provides further insight into the molecule's flexibility. The analysis shows that rotations around τ1, τ3, and τ4 strongly favor anti-periplanar (around 180°) arrangements, which minimizes steric hindrance. In contrast, the τ2 dihedral angle shows significant population in both anti-periplanar and gauche (around ±60°) states, indicating that this bond is a key source of the molecule's conformational diversity.
Interactive Data Table: Dihedral Angle Distributions
| Dihedral Angle | Most Populated Range | Description |
| τ1 (C-O-C-C) | 160° to 180° | Predominantly anti-periplanar, indicating a relatively planar arrangement between the phenoxy and ethyl groups. |
| τ2 (O-C-C-N) | 160° to 180° and 50° to 70° | Shows populations for both anti-periplanar (extended) and gauche (folded) conformations. |
| τ3 (C-C-N-C) | 160° to 180° | Strong preference for an anti-periplanar arrangement, extending the butyl chain away from the ethyl linker. |
| τ4 (N-C-C-C) | 160° to 180° | The butyl chain predominantly adopts an extended, anti-periplanar conformation. |
Derivatization Chemistry and Advanced Analytical Methodologies for N 2 4 Methylphenoxy Ethyl 1 Butanamine
Chemical Derivatization for Enhanced Detection and Separation
Chemical derivatization is a fundamental strategy in the analysis of amines. For a compound like N-[2-(4-Methylphenoxy)ethyl]-1-butanamine, derivatization serves multiple purposes: it can increase volatility and thermal stability for gas chromatography, improve chromatographic peak shape by masking the polar amine group, and introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). thermofisher.comjfda-online.com
The secondary amine functional group in this compound is the primary site for derivatization reactions. Acylation and sulfonamidation are two common and effective approaches.
Acylation: This involves the reaction of the amine with an acylating agent, typically an acid anhydride (B1165640) or an acyl chloride, to form an amide. Fluoroacylation is particularly common for gas chromatography-mass spectrometry (GC-MS) analysis because it significantly increases the volatility of the analyte. jfda-online.comresearchgate.net Reagents such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) react with the secondary amine to yield stable, volatile derivatives suitable for GC analysis. jfda-online.comresearchgate.net This process not only improves chromatographic performance but also generates predictable fragmentation patterns in mass spectrometry, aiding in structural confirmation. nih.gov
Sulfonamidation: This reaction involves treating the amine with a sulfonyl chloride, such as 2-naphthalenesulfonyl chloride (NSCl) or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). thermofisher.comnih.gov The resulting sulfonamide derivatives are typically less volatile than the parent amine but are highly responsive to UV or fluorescence detectors. This makes sulfonamidation an excellent pre-column derivatization technique for HPLC analysis, enabling highly sensitive detection at low concentrations. nih.govsigmaaldrich.com
Table 1: Common Derivatization Reactions for Secondary Amines
| Reaction Type | Reagent Class | Example Reagents | Purpose | Resulting Derivative |
|---|---|---|---|---|
| Acylation | Acid Anhydrides | Heptafluorobutyric anhydride (HFBA), Trifluoroacetic anhydride (TFAA) | Increases volatility and thermal stability for GC-MS. jfda-online.comresearchgate.net | N-acyl amide |
| Sulfonamidation | Sulfonyl Chlorides | 2-Naphthalenesulfonyl chloride (NSCl), Dansyl chloride | Adds a UV-active or fluorescent tag for HPLC detection. nih.gov | N-sulfonyl sulfonamide|
The choice of derivatization agent is closely linked to the intended chromatographic method.
Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of underivatized secondary amines like this compound by GC can be problematic due to their polarity, which can lead to poor peak shapes and adsorption on the column. jfda-online.comresearchgate.net Derivatization through acylation converts the polar amine into a less polar, more volatile amide, mitigating these issues. nih.gov The resulting fluoroacyl derivatives are thermally stable and elute with symmetrical peaks, allowing for reproducible retention times and accurate quantification. jfda-online.com In mass spectrometry, these derivatives often produce characteristic fragmentation patterns that are useful for positive identification. researchgate.net
High-Performance Liquid Chromatography (HPLC): While this compound possesses a phenoxy group that imparts some UV absorbance, derivatization is often employed to significantly lower the limit of detection. thermofisher.com Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or sulfonyl chlorides attaches a highly UV-absorbent or fluorescent moiety to the molecule. thermofisher.com This allows for the use of sensitive UV or fluorescence detectors, making it possible to quantify trace levels of the compound. nih.gov The resulting derivatives are also typically more hydrophobic than the parent amine, which can improve their retention and separation on reversed-phase HPLC columns. thermofisher.comnih.gov
Table 2: Chromatographic Applications of Derivatized this compound
| Technique | Derivatization Goal | Preferred Reaction | Analytical Advantages |
|---|---|---|---|
| GC-MS | Increase volatility, improve peak shape, enhance thermal stability. jfda-online.comresearchgate.net | Acylation (e.g., with HFBA) | Symmetrical peaks, reproducible retention, characteristic mass spectra for confirmation. researchgate.netnih.gov |
| HPLC | Enhance detector response (UV or Fluorescence). thermofisher.com | Sulfonamidation (e.g., with NSCl) or reaction with FMOC-Cl | Enables trace-level quantification, improves separation on reversed-phase columns. nih.govsigmaaldrich.com |
Chiral Resolution Techniques and Stereochemical Analysis
While this compound is an achiral molecule as it lacks a stereocenter, the analytical techniques for chiral resolution are critical for closely related structural analogs that do possess chirality. The principles of stereochemical analysis would be directly applicable to such compounds. Chirality is a crucial factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.gov
The separation of enantiomers, known as chiral resolution, can be achieved through direct or indirect methods.
Indirect Chiral Resolution: This approach involves derivatizing the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov For a chiral amine, reacting it with a CDA such as (R)-(-)-α-methoxyphenylacetic acid would produce a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques like GC or HPLC. nih.gov Once separated, the CDA can be chemically removed to yield the pure enantiomers of the original compound, though this is often not necessary for analytical purposes.
Direct Chiral Resolution: This method involves the use of a chiral stationary phase (CSP) in an HPLC or GC column. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, direct separation of the enantiomers without prior derivatization. nih.gov This technique is often preferred for its simplicity and for avoiding potential complications associated with derivatization reactions.
Stereochemical analysis, or the determination of the absolute configuration of the separated enantiomers, can be accomplished by various methods. If an authentic standard of a particular enantiomer is available, its retention time can be compared to the separated peaks for identification. Alternatively, spectroscopic methods combined with the data from chiral derivatization can be used to assign the absolute configuration. nih.gov
Table 3: Chiral Resolution Techniques for Amines
| Method | Principle | Procedure | Chromatographic System |
|---|---|---|---|
| Indirect | Conversion of enantiomers into separable diastereomers. nih.gov | React the racemic amine with a pure chiral derivatizing agent (e.g., Mosher's acid). | Standard (achiral) GC or HPLC column. |
| Direct | Differential interaction of enantiomers with a chiral environment. | Inject the racemic amine directly onto the column. | Chiral Stationary Phase (CSP) in a GC or HPLC column. |
Green Chemistry Principles in the Synthesis of N 2 4 Methylphenoxy Ethyl 1 Butanamine
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwjpps.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. nih.gov
In the context of synthesizing N-[2-(4-Methylphenoxy)ethyl]-1-butanamine, a traditional approach might involve a Williamson ether synthesis followed by a multi-step conversion of an alcohol to an amine, potentially using stoichiometric reducing agents like lithium aluminum hydride. Such routes often have poor atom economy due to the formation of inorganic salts and other byproducts that must be separated and disposed of.
To improve this, synthetic strategies should be redesigned to maximize the incorporation of all materials into the final product. For instance, a catalytic reductive amination pathway, where a carbonyl compound reacts directly with an amine and a reducing agent (ideally catalytic H₂), would offer a significantly higher atom economy. Another advanced strategy is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized in situ to an aldehyde, which then undergoes reductive amination, with water being the only byproduct.
Table 1: Comparison of Theoretical Atom Economy in Key Synthetic Reactions
| Reaction Type | General Transformation | Byproducts | Theoretical Atom Economy | Relevance to Synthesis |
|---|---|---|---|---|
| Addition (e.g., Diels-Alder) | Diene + Dienophile → Cycloadduct | None | 100% nih.gov | High (Ideal reaction type) |
| Reductive Amination (Catalytic) | R₂C=O + R'NH₂ + H₂ → R₂CH-NHR' | H₂O | High | Very Relevant (Efficient C-N bond formation) |
| Williamson Ether Synthesis | R-O⁻Na⁺ + R'-X → R-O-R' | NaX | Moderate to Low | Relevant (Potential C-O bond formation) |
| Amide Reduction (using LiAlH₄) | R-C(=O)NR'₂ + LiAlH₄ → R-CH₂NR'₂ | Metal oxide salts | Very Low | Relevant (Traditional, inefficient route) |
| Wittig Reaction | Aldehyde + Ylide → Alkene | Triphenylphosphine oxide | Very Low | Less Relevant (Example of poor atom economy) |
By prioritizing reactions from the top of this table, chemists can design synthetic routes for this compound that inherently minimize waste.
Utilization of Safer Solvents and Reaction Media (e.g., Water, Ionic Liquids, Supercritical Fluids)
For the synthesis of this compound, conventional solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or chlorinated solvents might be used, especially in steps involving organometallic reagents or for purification. Greener alternatives include:
Water: An excellent solvent for certain reaction types, particularly if the starting materials or catalysts are water-soluble. It is non-toxic, non-flammable, and inexpensive.
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. unive.it Their negligible vapor pressure reduces air pollution and exposure risks. nih.gov They can be designed ("task-specific") to have specific properties beneficial for a given reaction, and they often allow for easy separation and recycling of catalysts. unive.it
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be returned to a gaseous state, allowing for simple, solvent-free product isolation. nih.gov
Table 2: Properties of Conventional vs. Green Solvents
| Solvent | Key Hazards | Environmental Issues | Potential Green Alternative | Benefits of Alternative |
|---|---|---|---|---|
| Dichloromethane | Carcinogen, Volatile | Ozone depletion potential | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, lower toxicity |
| Diethyl Ether | Highly Flammable, Peroxide-former | Volatile Organic Compound (VOC) | Cyclopentyl methyl ether (CPME) | Higher boiling point, less peroxide formation |
| Toluene | Toxic, Flammable | VOC, Groundwater contaminant | Water, Ionic Liquids | Non-toxic, non-flammable, recyclable |
| Tetrahydrofuran (THF) | Flammable, Peroxide-former | VOC | Supercritical CO₂ | Non-flammable, tunable, easy removal |
Development of Catalytic Approaches (e.g., Biocatalysis, Organocatalysis)
Catalysis is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts, can be recycled, and can enable reactions with higher selectivity and efficiency, thus reducing waste. bohrium.com
In synthesizing this compound, a key step is the formation of the secondary amine. Traditional methods might use stoichiometric alkylating agents and bases or stoichiometric reducing agents for an amide precursor. prepchem.com A greener, catalytic approach would involve the direct reductive amination of 2-(4-methylphenoxy)acetaldehyde with butanamine using a heterogeneous catalyst (e.g., Pd/C, Pt/C) and molecular hydrogen. This process is highly atom-economical and avoids the use of metal hydride waste. researchgate.net
Biocatalysis: Utilizes enzymes or whole microorganisms to perform chemical transformations. These reactions occur in water under mild conditions with exceptionally high selectivity, reducing the need for protecting groups and minimizing byproducts.
Organocatalysis: Uses small organic molecules as catalysts, avoiding the use of potentially toxic and expensive heavy metals.
Enzymes offer unparalleled specificity for chemical synthesis. For the production of this compound, several enzymatic steps could be envisioned. For instance, a transaminase could potentially be used to convert a ketone precursor into the corresponding amine with high enantioselectivity, should a chiral version of the molecule be desired. Lipases could be employed for the highly selective formation of an ester or amide intermediate under mild conditions, avoiding harsh reagents. The use of enzymes aligns with green principles by operating at ambient temperature and pressure, typically in aqueous media, thereby reducing energy consumption and eliminating hazardous solvents.
Alternative energy sources can significantly enhance the efficiency and greenness of chemical reactions.
Ultrasonic-Assisted Synthesis: Ultrasound utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures. This can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems. researchgate.net It can be a valuable tool for increasing the efficiency of catalytic reactions or for syntheses involving poorly soluble reagents.
Table 3: Comparison of Heating Methods in Chemical Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave Heating | Ultrasonic Irradiation |
|---|---|---|---|
| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, targeted) | Acoustic cavitation (localized, intense) |
| Reaction Time | Often hours to days | Often seconds to minutes | Generally shorter than conventional |
| Energy Efficiency | Low | High | Moderate to High |
| Temperature Gradient | High (vessel wall is hottest) | Low (uniform heating) | Localized hot spots |
| Typical Application | Standard laboratory reflux | Rate acceleration, yield improvement | Heterogeneous reactions, initiation |
Renewable Feedstocks and Sustainable Sourcing Strategies
The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. greenchemistry-toolkit.org The chemical industry has traditionally relied on petrochemicals derived from fossil fuels. A shift towards biomass—plant-based materials—as a primary carbon source is essential for long-term sustainability. researchgate.net
The key structural components of this compound could potentially be sourced from renewable feedstocks:
4-Methylphenol (p-Cresol): This aromatic compound is a component of lignin (B12514952), a complex polymer found in wood and agricultural residues. greenchemistry-toolkit.org Advanced biorefinery processes are being developed to depolymerize lignin into valuable aromatic platform chemicals, including p-cresol (B1678582).
Ethyl Moiety: The two-carbon ethyl group can be derived from bio-ethanol, which is produced on a large scale through the fermentation of sugars from corn, sugarcane, or cellulosic biomass. s2biom.eu
Butanamine: The butyl group can be sourced from bio-butanol, a product of the Acetone-Butanol-Ethanol (ABE) fermentation process using bacterial strains. frontiersin.org The butanol can then be converted to butanamine.
By tracing the synthetic precursors back to renewable biomass, the carbon footprint of this compound can be significantly reduced, moving its production towards a more sustainable and circular model. the-innovation.org
Environmental Fate and Degradation Mechanisms of N 2 4 Methylphenoxy Ethyl 1 Butanamine
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For N-[2-(4-Methylphenoxy)ethyl]-1-butanamine, the principal abiotic degradation pathways are expected to be hydrolysis, photochemical degradation, and oxidative or reductive transformations.
Hydrolytic Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The this compound molecule contains an ether linkage (-O-) which can be susceptible to hydrolysis. Generally, the hydrolysis of ethers is a slow process that can be catalyzed by acids. vedantu.com The rate of hydrolysis is influenced by factors such as pH and temperature. nih.gov For phenoxy acid esters, which also contain an ether linkage, hydrolysis is a key degradation pathway in aqueous systems, leading to the formation of the corresponding acid and alcohol. nih.gov
While the ether bond in this compound is generally stable, under specific environmental conditions (e.g., low pH in certain soil micro-sites), slow cleavage of this bond could occur over extended periods, leading to the formation of 4-methylphenol and 2-(butylamino)ethanol.
Potential Hydrolytic Degradation Products of this compound
| Precursor Compound | Potential Hydrolysis Products |
| This compound | 4-methylphenol |
| 2-(butylamino)ethanol |
Photochemical Degradation
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. pesticidestewardship.org Aromatic compounds, such as the 4-methylphenoxy group in the target molecule, can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation. nih.gov The photodegradation of aromatic pollutants can be a significant environmental fate process. nih.gov The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.
For compounds with aromatic ether linkages, photodegradation can lead to the cleavage of the ether bond. nih.govacs.org This process could result in the formation of 4-methylphenol and various transformation products of the N-butylaminoethyl side chain. The rate and extent of photochemical degradation are dependent on factors such as light intensity, the presence of photosensitizers, and the environmental matrix (e.g., water, soil surface).
Oxidative and Reductive Transformations
Oxidative and reductive transformations are chemical reactions involving the loss or gain of electrons, respectively. In the environment, these reactions can be mediated by various chemical species. The secondary amine group in this compound is a likely site for oxidative transformations.
The electrochemical oxidation of aliphatic amines is a well-studied process that can serve as a model for environmental oxidation. mdpi.com Oxidative N-dealkylation is a common pathway for secondary and tertiary amines, leading to the removal of alkyl groups. minia.edu.eg In the case of this compound, oxidation could lead to the removal of the butyl group to form N-[2-(4-Methylphenoxy)ethyl]amine, or the cleavage of the C-N bond to yield 4-methylphenoxyacetaldehyde and butanamine. researchgate.net These reactions can be initiated by reactive oxygen species (ROS) present in the environment.
Reductive processes are less likely for this compound under typical aerobic environmental conditions. However, in anaerobic environments, such as saturated soils or sediments, reduction of functional groups could occur.
Biotic Degradation Pathways
Biotic degradation, carried out by microorganisms, is often the most significant pathway for the breakdown of organic compounds in the environment. nih.gov
Microbial Metabolism and Biotransformation
The microbial degradation of compounds structurally similar to this compound, such as phenoxyalkanoic acid herbicides, is well-documented. acs.orgnih.govoup.com A key step in the microbial metabolism of these compounds is the cleavage of the ether linkage, which is often initiated by monooxygenase or dioxygenase enzymes. This would lead to the formation of 4-methylphenol.
The secondary amine portion of the molecule is also susceptible to microbial attack. The biotransformation of secondary amines in activated sludge and other microbial communities has been observed to proceed through several pathways, including N-oxidation, N-dealkylation, and N-acetylation. acs.org N-dealkylation would result in the removal of the butyl group. The biotransformation of some secondary amines can be a cometabolic process, meaning it occurs in the presence of another primary substrate. researchgate.net
Metabolite Identification and Fate
Based on the known microbial degradation pathways of analogous compounds, a number of potential metabolites of this compound can be predicted. The initial cleavage of the ether bond would likely produce 4-methylphenol. This phenolic compound is known to be biodegradable, often undergoing ring hydroxylation followed by ring cleavage.
The N-alkyl side chain would also be subject to further degradation. N-dealkylation would produce butanal and N-[2-(4-Methylphenoxy)ethyl]amine. Further breakdown of these intermediates would be expected. The ultimate fate of these metabolites would be mineralization to carbon dioxide, water, and inorganic nitrogen, although some may persist in the environment or be incorporated into soil organic matter. beyondpesticides.org It is also important to note that some pesticide metabolites can be more toxic than the parent compound. beyondpesticides.org
Potential Biotic Degradation Products of this compound
| Initial Transformation | Potential Primary Metabolites | Potential Secondary Metabolites |
| Ether Cleavage | 4-methylphenol | Hydroxylated phenols, Ring cleavage products |
| N-Dealkylation | N-[2-(4-Methylphenoxy)ethyl]amine | 4-methylphenoxyacetic acid |
| Butanal | Butanoic acid |
Research on N 2 4 Methylphenoxy Ethyl 1 Butanamine in Materials Science and Polymer Chemistry
Amine-Functionalized Polymers and Materials
Amine-functionalized polymers are a significant class of materials known for their versatile properties, including their ability to act as cross-linking agents, adhesion promoters, and catalysts. The incorporation of amine groups, such as the secondary amine present in N-[2-(4-Methylphenoxy)ethyl]-1-butanamine, can impart unique characteristics to a polymer backbone. These characteristics often include pH-responsiveness, enhanced surface adhesion, and the ability to chelate metal ions.
Table 1: Potential Properties Conferred by Amine Functionalization
| Property | Description | Potential Relevance of this compound |
|---|---|---|
| pH-Responsiveness | The amine group can be protonated or deprotonated depending on the pH, leading to changes in polymer solubility, conformation, or charge. | The secondary amine could allow for the development of "smart" materials that respond to environmental pH changes. |
| Adhesion Promotion | Amine groups can form strong hydrogen bonds with various surfaces, improving the adhesive properties of coatings and composites. | The presence of the amine could enhance the binding of polymers to substrates like glass, metal, or cellulose. |
| Metal Chelation | The lone pair of electrons on the nitrogen atom can coordinate with metal ions, enabling applications in catalysis, sensing, or environmental remediation. | The compound could be incorporated into materials designed to capture or detect specific metal ions. |
| Bioconjugation | Amine groups provide reactive sites for the covalent attachment of biomolecules such as proteins, peptides, or DNA. | This functionality would be relevant for creating biocompatible materials for biomedical applications. |
Role as a Monomer or Modifying Agent in Polymer Synthesis
The structure of this compound, containing a reactive secondary amine, suggests its potential use as either a monomer in polymerization reactions or as a post-polymerization modification agent.
As a monomer , it could potentially participate in step-growth polymerization reactions. For example, it could react with diacyl chlorides, diepoxides, or diisocyanates to form polyamides, poly(amino ether)s, or polyureas, respectively. The resulting polymers would inherently possess the phenoxy and butyl side groups, which could influence their thermal and mechanical properties.
As a modifying agent , the compound could be grafted onto existing polymer chains that contain reactive functional groups such as halides, epoxides, or carboxylic acid derivatives. This post-polymerization modification would be a method to introduce the specific N-butyl-2-(4-methylphenoxy)ethyl functionality onto a polymer surface or throughout its bulk, thereby altering its properties.
Surface Functionalization and Interface Chemistry
The functionalization of material surfaces is critical for controlling their interactions with the surrounding environment. The amine group in this compound makes it a candidate for surface modification. It could be covalently attached to surfaces rich in hydroxyl, carboxyl, or epoxy groups.
Such modifications could be employed to:
Alter Surface Wettability: The introduction of the relatively nonpolar phenoxy and butyl groups could increase the hydrophobicity of a surface.
Improve Biocompatibility: Amine-functionalized surfaces can be used as a platform for the subsequent immobilization of biomolecules to enhance biocompatibility.
Enhance Adhesion: As mentioned, the amine group can improve adhesion between a polymer and a substrate or between different layers in a multi-layered material.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which can drive the self-assembly of molecules into ordered structures. The molecular structure of this compound contains several features that could be relevant in this context:
Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor.
Aromatic Interactions: The 4-methylphenoxy group can participate in π-π stacking interactions with other aromatic systems.
Hydrophobic Interactions: The butyl group and the aromatic ring contribute to the molecule's hydrophobicity, which could drive self-assembly in aqueous environments.
These interactions could potentially lead to the formation of well-defined supramolecular structures such as micelles, vesicles, or liquid crystals, although no specific research has been published to confirm this for this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Q & A
Q. Advanced Research Focus
- Degradation pathways : Oxidation of the phenoxy group to quinones or cleavage of the ether bond under acidic/alkaline conditions .
- Stability studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products. For example, oxidative impurities in related compounds were detected at levels ≤0.5% under stressed conditions .
What computational modeling approaches are suitable for predicting the physicochemical properties and bioactivity of this compound?
Q. Advanced Research Focus
- Molecular docking : Simulate binding affinities to adrenergic receptors using AutoDock Vina and crystal structures from the Protein Data Bank (e.g., β₂-adrenergic receptor, PDB ID: 2RH1) .
- QSAR modeling : Correlate logP values (predicted ~2.8 via ChemDraw) with membrane permeability using topological polar surface area (TPSA) calculations .
How can contradictory data on the compound’s biological activity (e.g., receptor activation vs. inhibition) be resolved in preclinical studies?
Q. Advanced Research Focus
- Dose-response profiling : Test concentrations ranging from 1 nM to 100 µM to identify biphasic effects.
- Receptor subtype specificity : Use knockout cell lines or selective antagonists (e.g., propranolol for β-adrenergic receptors) to isolate mechanisms .
- Meta-analysis : Compare results with structurally similar compounds (e.g., N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine) to identify trends in structure-activity relationships .
What strategies are recommended for impurity profiling and quantification in synthesized batches of this compound?
Q. Basic Research Focus
- HPLC-MS/MS : Use a C18 column and electrospray ionization (ESI) in positive ion mode to detect impurities (e.g., unreacted intermediates or oxidation byproducts) .
- Reference standards : Compare retention times and fragmentation patterns with known impurities from analogous syntheses (e.g., 4-methylphenol derivatives) .
What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
Q. Advanced Research Focus
- Rodent models : Administer intravenously (1–10 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability via LC-MS.
- Toxicity screening : Conduct acute toxicity tests (OECD 423) and monitor biomarkers (e.g., liver enzymes, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
